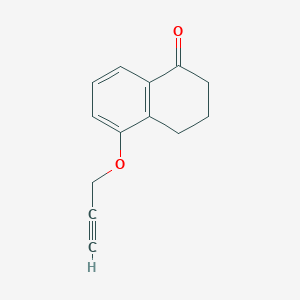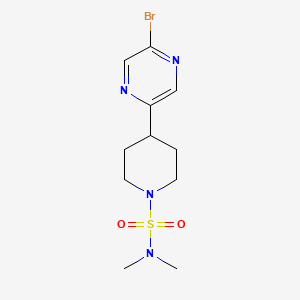![molecular formula C9H7NO2S B1455970 Methyl thieno[2,3-C]pyridine-7-carboxylate CAS No. 1078167-97-1](/img/structure/B1455970.png)
Methyl thieno[2,3-C]pyridine-7-carboxylate
説明
“Methyl thieno[2,3-C]pyridine-7-carboxylate” is a chemical compound with the molecular formula C9H7NO2S . It is a solid substance and its CAS Number is 1078167-97-1 .
Molecular Structure Analysis
The molecular structure of “Methyl thieno[2,3-C]pyridine-7-carboxylate” is characterized by a bicyclic heteroaromatic motif, which is frequently used as ATP-mimetic kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Physical And Chemical Properties Analysis
“Methyl thieno[2,3-C]pyridine-7-carboxylate” is a solid substance . Its molecular weight is 193.23 . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用
Kinase Inhibitors
The thieno[2,3-c]pyridine scaffold, which includes Methyl thieno[2,3-C]pyridine-7-carboxylate, is frequently used as ATP-mimetic kinase inhibitors . In a study, a diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared as starting points for future drug discovery programs . They identified a hit compound bearing the thieno[2,3-c]pyridine moiety and developed potent inhibitors of the GRK2 kinase .
Development of Kinase Inhibitors
The bicyclic thieno[2,3-c]pyridine system, including Methyl thieno[2,3-C]pyridine-7-carboxylate, has been used as a potential starting point for the development of kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Optimization of Molecules
The thieno[2,3-c]pyridine scaffold can be optimized by growing from the meta-position of the pendant phenethyl moiety towards the solvent or by introducing a substituent in the 4-position .
Synthesis of Heterocyclic Systems
Methyl thieno[2,3-C]pyridine-7-carboxylate can be used in the synthesis of functionally substituted heteroaromatic compounds as potential pharmaceuticals . The synthesized compounds were screened for their in vitro antitumor activity .
Therapeutic Activity
Several annulated pyridines, including thieno[2,3-c]pyridines, possess a broad spectrum of therapeutic activity . They have been found to be protectors against gastric erosions, coronary vasodilator and blood heightening agents . They also proved to be tuberculastatic, antiviral, fungicidal, insecticidal, and pesticidal agents .
Anti-Diabetic Activity
Many thienopyridines, including Methyl thieno[2,3-C]pyridine-7-carboxylate, have been evaluated pharmacologically and they have shown activity against diabetes mellitus .
将来の方向性
特性
IUPAC Name |
methyl thieno[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-8-6(2-4-10-7)3-5-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOVKWZLJSUSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thieno[2,3-C]pyridine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)








![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)